![molecular formula C20H38O3 B14654411 2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane CAS No. 51944-02-6](/img/structure/B14654411.png)
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane is a synthetic organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane typically involves the reaction of dodecyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final epoxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols.
Scientific Research Applications
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful for various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-(dodecyloxy)propane: Similar in structure but with different substituents.
2-(Hexadecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane: A longer alkyl chain variant.
Glycidyl ethers: A broader class of compounds with similar epoxide functionality.
Uniqueness
2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane is unique due to its specific combination of a dodecyl group and an epoxide ring, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
51944-02-6 |
|---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-15-21-17-20-19(23-20)14-12-13-18-16-22-18/h18-20H,2-17H2,1H3 |
InChI Key |
BKGDHTPOFUEORW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC1C(O1)CCCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


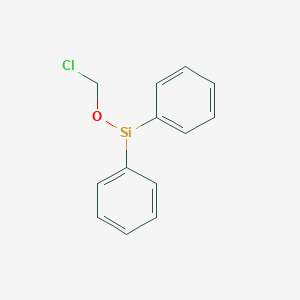
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
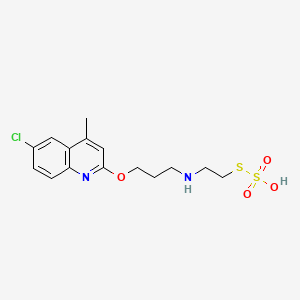
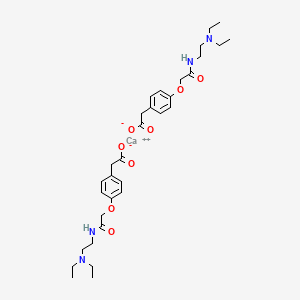


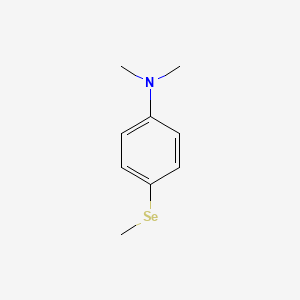
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
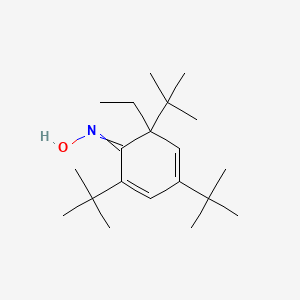

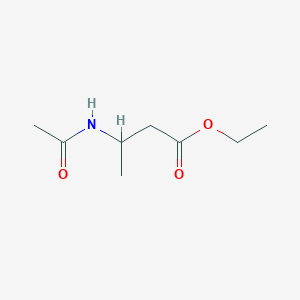
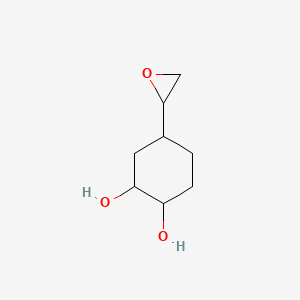
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
